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Compound of Interest

Compound Name: 1,3,3,3-Tetrafluoroprop-1-ene

Cat. No.: B156734

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular geometry of
(E)-1,3,3,3-tetrafluoropropene, commercially known as HFO-1234ze(E). As a Senior
Application Scientist, this document synthesizes experimental data and computational analysis
to offer field-proven insights into the structural characteristics of this next-generation refrigerant
and propellant.

Executive Summary

HFO-1234ze(E) is a hydrofluoroolefin (HFO) with the chemical formula CsHzFa. Its designation
as the (E)-isomer signifies a trans configuration of the hydrogen and fluorine atoms across the
carbon-carbon double bond. This specific stereochemistry is crucial to its physical and
chemical properties, which have positioned it as a leading environmentally friendly alternative
to hydrofluorocarbons (HFCs) due to its low global warming potential (GWP) and zero ozone
depletion potential (ODP). A precise understanding of its molecular geometry, including bond
lengths and angles, is fundamental for modeling its behavior in various applications, from
refrigeration cycles to its use as a propellant in metered-dose inhalers.

The structural parameters of HFO-1234ze(E) have been meticulously determined through a
combination of experimental techniques, primarily gas electron diffraction (GED) and low-
temperature single-crystal X-ray diffraction, corroborated by quantum chemical calculations.
These methods provide a detailed three-dimensional picture of the molecule, revealing the
interplay of electronic and steric effects that govern its shape.
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Foundational Principles: VSEPR and Hybridization

The molecular geometry of HFO-1234ze(E) can be rationalized using the Valence Shell
Electron Pair Repulsion (VSEPR) theory and the principles of orbital hybridization. The
molecule is structured around a central carbon-carbon double bond (C=C).

e The two carbon atoms of the double bond are sp? hybridized, leading to a trigonal planar
arrangement of the atoms bonded to them. This planarity is a key feature of the molecule's
core structure.

e The third carbon atom, part of the trifluoromethyl (-CFs) group, is sp? hybridized, resulting in
a tetrahedral geometry for the three fluorine atoms and the adjacent carbon atom.

The combination of this planar vinyl group and the tetrahedral trifluoromethyl group defines the
overall architecture of HFO-1234ze(E).

Molecular Structure and Key Geometric Parameters

The definitive structural analysis of HFO-1234ze(E) has been reported in a comprehensive
study that employed both experimental and computational methods to elucidate its geometry in
both the gas and solid phases.[1] The following table summarizes the key bond lengths and
angles, providing a quantitative description of the molecule's structure.
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Computational

Value (Gas Value (Solid
Parameter Bond/Angle (PBEO/cc-

Phase - GED) Phase - X-ray)

pVvVTZ)
Bond Lengths
C1=C2 1.323(4) 1.339(2) 1.325

A)
C2-C3 1.498(4) 1.496(2) 1.499
Cl-H1 1.085(8) - 1.084
C2-H2 1.085(8) - 1.084
C1-F1 - - -
C3-F (avg) 1.345(2) 1.343(2) 1.341
Bond Angles (°) £C1=C2-C3 125.1(4) 124.7(1) 125.2
£LH1-C1=C2 121.5(10) - 121.7
LH2-C2=C1 118.4(10) - 118.5
LF-C3-F (avg) 107.5(2) 107.4(1) 107.6
£LC2-C3-F (avg)  111.3(2) 111.4(1) 111.3

Data synthesized from authoritative structural studies.

Analysis of Structural Data

The experimental and computational data are in excellent agreement, providing a high degree
of confidence in the determined molecular structure.

o Carbon-Carbon Bonds: The C1=C2 double bond length is typical for a fluorinated alkene,
slightly shorter than the C=C bond in ethylene (1.339 A) due to the electron-withdrawing
effect of the fluorine atoms. The C2-C3 single bond is also slightly shorter than a typical C-C
single bond (1.54 A), which can be attributed to the sp2-sp3 hybridization of the bonded
carbons.

o Carbon-Fluorine Bonds: The average C-F bond length in the trifluoromethyl group is
consistent with values observed in other fluoroalkanes.
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» Bond Angles: The bond angles around the sp? hybridized carbons deviate from the ideal
120° of a perfect trigonal planar geometry. This distortion is a result of steric hindrance and
electronic repulsion between the bulky trifluoromethyl group and the atoms on the vinyl
group. The £C1=C2-C3 angle is notably larger than 120°, indicating that the -CFs group
repels the vinyl hydrogen more than the vinyl fluorine. The angles within the -CFs group are
close to the ideal tetrahedral angle of 109.5°, with slight deviations due to the asymmetry of
the rest of the molecule.

Experimental and Computational Methodologies

A multi-faceted approach is essential for the precise determination of molecular geometry. The
combination of experimental techniques with theoretical calculations provides a self-validating
system for structural elucidation.

Gas Electron Diffraction (GED)

GED is a powerful technique for determining the structure of molecules in the gas phase, free
from intermolecular interactions that are present in the solid state.

Experimental Workflow:

o Sample Introduction: A gaseous sample of HFO-1234ze(E) is introduced into a high-vacuum
chamber.

o Electron Beam Interaction: A high-energy beam of electrons is directed through the gas.
e Scattering: The electrons are scattered by the electrostatic potential of the molecules.

 Diffraction Pattern: The scattered electrons create a diffraction pattern of concentric rings,
which is recorded on a detector.

o Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is
analyzed. This information is used to calculate the radial distribution function, from which the
internuclear distances (bond lengths) and bond angles can be derived.
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Gas Electron Diffraction (GED) Workflow

Single-Crystal X-ray Diffraction

This technique provides highly accurate structural information for molecules in the crystalline
solid state.

Experimental Protocol:

o Crystal Growth: Single crystals of HFO-1234ze(E) are grown at low temperatures.
e X-ray Source: A monochromatic beam of X-rays is directed at the crystal.

« Diffraction: The crystal diffracts the X-rays, producing a unique pattern of spots.

» Data Collection: The intensities and positions of the diffracted spots are measured.

» Structure Solution: The diffraction data is used to calculate an electron density map of the
molecule, from which the positions of the atoms and thus the bond lengths and angles can
be determined.

Quantum Chemical Calculations

Theoretical calculations, such as those based on Density Functional Theory (DFT), are used to
predict the molecular geometry and to complement experimental findings.
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Computational Workflow:

Input Structure: An initial guess of the molecular geometry is created.

Level of Theory and Basis Set Selection: A suitable theoretical method (e.g., PBEO) and

basis set (e.g., cc-pVTZ) are chosen.

Geometry Optimization: The energy of the molecule is calculated and minimized with respect

to the positions of the atoms. This iterative process continues until the lowest energy

conformation (the equilibrium geometry) is found.

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized

structure corresponds to a true energy minimum.
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Quantum Chemical Calculation Workflow
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Visualization of HFO-1234ze(E) Molecular Geometry

The following diagram illustrates the three-dimensional structure of HFO-1234ze(E), with atom
numbering corresponding to the data presented in the table.

Molecular Structure of HFO-1234ze(E)

Conclusion

The molecular geometry of HFO-1234ze(E) is well-defined, characterized by a planar vinyl
group and a tetrahedral trifluoromethyl group. The combination of experimental data from gas
electron diffraction and single-crystal X-ray diffraction, along with high-level quantum chemical
calculations, provides a consistent and accurate description of its bond lengths and angles.
These structural parameters are critical for understanding the molecule's physical properties,
chemical reactivity, and interactions in various industrial and pharmaceutical applications. The
slight distortions from idealized geometries are a direct consequence of the electronic and
steric influences of the fluorine and trifluoromethyl substituents, highlighting the intricate
relationship between molecular structure and function.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [In-Depth Technical Guide to the Molecular Geometry of
HFO-1234ze(E)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b156734#hfo-1234ze-e-molecular-geometry-and-
bond-angles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt
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